3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile
Description
3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile is a structurally complex small molecule featuring a benzonitrile core linked to an azetidine ring via a carbonyl group. The azetidine moiety is further substituted with a 2,5-dioxopyrrolidin-1-ylmethyl group, which introduces a reactive N-hydroxysuccinimide (NHS) ester-like functionality.
Properties
IUPAC Name |
3-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-7-11-2-1-3-13(6-11)16(22)18-8-12(9-18)10-19-14(20)4-5-15(19)21/h1-3,6,12H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYBFRQOCSUKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure comprises an azetidine ring and a dioxopyrrolidine moiety, which are often associated with bioactive molecules. This article delves into the biological activity of this compound, synthesizing current research findings, case studies, and relevant data tables.
- Molecular Formula : C₁₆H₁₅N₃O₃
- Molecular Weight : 297.31 g/mol
- Canonical SMILES :
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=CC(=C3)C#N
Research indicates that compounds with similar structural frameworks exhibit significant biological activities, particularly in treating central nervous system disorders. The azetidine derivatives have been explored for their potential as phosphodiesterase inhibitors, which modulate cellular signaling pathways critical for neurological function. This suggests that this compound may have therapeutic applications for various neurological conditions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticonvulsant Activity
A study evaluated various benzonitrile derivatives for their anticonvulsant properties. Compounds structurally related to this compound demonstrated significant protective effects against seizures in animal models when compared to standard drugs like valproate. This suggests a promising avenue for further exploration in epilepsy treatment .
Binding Affinity Studies
Interaction studies focusing on binding affinities with specific biological targets such as enzymes or receptors involved in neurological pathways are crucial for understanding the mechanism of action. Preliminary studies indicate that this compound may exhibit strong binding affinities, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
Several studies have investigated the structure-activity relationship (SAR) of compounds similar to this compound:
| Compound | Biological Activity | Notes |
|---|---|---|
| Compound 11 | Significant anticonvulsant activity | Compared favorably to valproate |
| Compound 18 | Protective effect on seizures | Lower neurotoxicity observed |
| Compound 31 | Advanced anticonvulsant properties | Potential for further development |
| Compound 32 | Significant protective effect | Suggested for future studies |
These findings highlight the importance of specific structural features in determining biological activity and therapeutic potential.
Synthesis Methods
The synthesis of this compound involves multiple steps requiring precise reaction conditions to achieve high yields. Commonly used methods include:
- Reagents : Triethylamine and N,N-dimethylformamide.
- Conditions : Stirring at room temperature overnight.
- Purification : Preparative RP-HPLC to isolate the desired product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound to three structurally related derivatives from recent synthetic studies (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | IR ν(CN) (cm⁻¹) |
|---|---|---|---|---|---|
| 3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile | C₁₇H₁₆N₃O₃ | 310.33 | Benzonitrile, azetidine, NHS ester | Not reported | ~2,200–2,220 |
| (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) | C₂₂H₁₇N₃O₃S | 403.45 | Nitrile, thiazolo-pyrimidine, furan | 213–215 | 2,209 |
| 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) | C₁₇H₁₀N₄O₃ | 318.29 | Nitrile, pyrimido-quinazoline, furan | 268–269 | 2,220 |
Structural Analysis
- Core Heterocycles : While the target compound employs a four-membered azetidine ring, compounds 11b and 12 feature fused bicyclic systems (thiazolo-pyrimidine and pyrimido-quinazoline, respectively), which increase π-conjugation and rigidity .
- Nitrile Positioning : The benzonitrile group in the target compound is directly attached to the aromatic ring, whereas 11b and 12 incorporate nitriles within fused heterocyclic scaffolds. This distinction may influence electronic properties and reactivity.
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but analogs like 11b (213–215°C) and 12 (268–269°C) suggest that fused heterocycles (e.g., quinazoline in 12) significantly elevate thermal stability compared to monocyclic systems .
- Spectroscopic Data :
- IR Spectroscopy : The nitrile stretch in the target compound is estimated at ~2,200–2,220 cm⁻¹, aligning with 11b (2,209 cm⁻¹) and 12 (2,220 cm⁻¹), confirming the presence of this functional group .
- NMR : The azetidine protons in the target compound would likely resonate near δ 3.0–4.0 ppm (similar to azetidine derivatives), contrasting with the deshielded aromatic protons (δ 6.0–8.0 ppm) observed in 11b and 12 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
